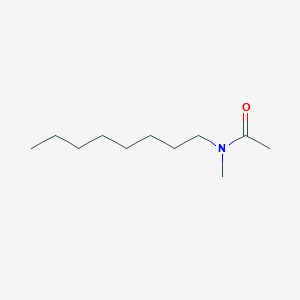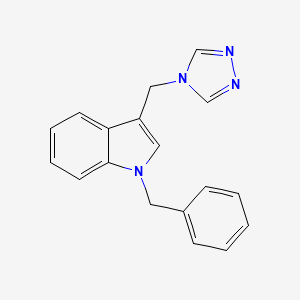
1H-Indole, 1-(phenylmethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 1-(phenylmethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a phenylmethyl group and a triazolylmethyl group attached to the indole core, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 1-(phenylmethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)- typically involves multi-step organic reactions. The process may start with the formation of the indole core, followed by the introduction of the phenylmethyl and triazolylmethyl groups. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole core.
N-Alkylation:
Triazole Formation: The triazolylmethyl group can be introduced via click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully selected to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 1-(phenylmethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-diones, while reduction may produce indoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-(phenylmethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)- involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
1H-Indole, 1-(phenylmethyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-: Similar structure but with the triazolylmethyl group at a different position.
1H-Indole, 1-(phenylmethyl)-3-(1H-1,2,3-triazol-1-ylmethyl)-: Contains a different triazole isomer.
1H-Indole, 1-(phenylmethyl)-3-(4H-1,2,4-triazol-3-ylmethyl)-: Another positional isomer with the triazolylmethyl group at a different position.
Uniqueness
1H-Indole, 1-(phenylmethyl)-3-(4H-1,2,4-triazol-4-ylmethyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers and analogs.
Properties
CAS No. |
195253-47-5 |
|---|---|
Molecular Formula |
C18H16N4 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
1-benzyl-3-(1,2,4-triazol-4-ylmethyl)indole |
InChI |
InChI=1S/C18H16N4/c1-2-6-15(7-3-1)10-22-12-16(11-21-13-19-20-14-21)17-8-4-5-9-18(17)22/h1-9,12-14H,10-11H2 |
InChI Key |
UEVBZEIJIFOQJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CN4C=NN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B12571232.png)
![[(2R)-5-Bromo-2,4-dimethylpent-3-en-1-yl]benzene](/img/structure/B12571247.png)
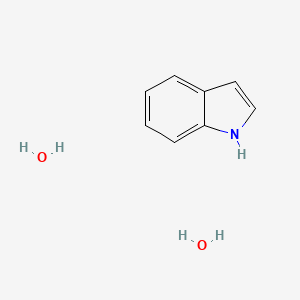
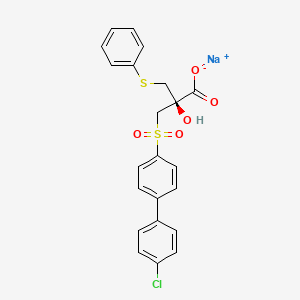

![N-[(4-Fluorophenyl)methylidene]-4-methoxybenzene-1-sulfonamide](/img/structure/B12571278.png)
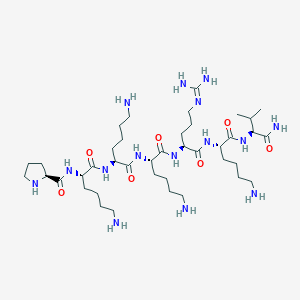
![Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-](/img/structure/B12571283.png)
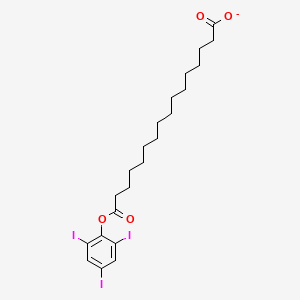
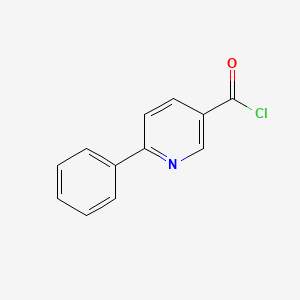
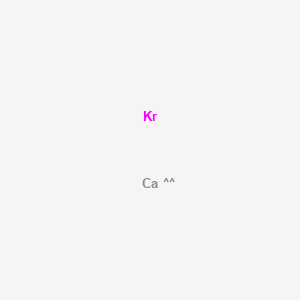

![1,2,4,8-Tetraazaspiro[4.5]decane-3-thione, 7,9-diphenyl-](/img/structure/B12571319.png)
